molecular formula C16H17N5 B283574 N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine

N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine

Cat. No. B283574
M. Wt: 279.34 g/mol
InChI Key: NSIDRSJPUIECJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine, also known as BZA-T, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The antimicrobial activity of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activity of topoisomerase II. In addition, N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has been shown to have antimicrobial activity against various pathogenic bacteria.

Advantages and Limitations for Lab Experiments

N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer and antimicrobial activity. However, N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine. One area of research is to further investigate the mechanism of action of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine. This could help to identify new targets for cancer therapy and antimicrobial therapy. Another area of research is to explore the potential use of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine in combination with other drugs. This could help to enhance its anticancer and antimicrobial activity. Finally, more studies are needed to evaluate the safety and toxicity of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine in vivo, which would be important for its potential use in clinical applications.
Conclusion:
N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine is a promising chemical compound that exhibits potent anticancer and antimicrobial activity. Its easy synthesis and purification make it an attractive candidate for further research in medicinal chemistry, biochemistry, and pharmacology. While there are still some limitations and gaps in our understanding of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine, its potential applications and future directions for research make it an exciting area of study.

Synthesis Methods

N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(benzylamino)benzaldehyde with 4-azidotetrazole in the presence of copper (I) iodide as a catalyst. The product is then purified using column chromatography to obtain pure N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine. This method has been reported to yield high purity and high yield of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine.

Scientific Research Applications

N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various areas of research. One of the most promising applications of N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine is in the field of medicinal chemistry. N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine has also been shown to have antimicrobial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

N-[[4-(benzylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C16H17N5/c1-2-4-13(5-3-1)10-17-15-8-6-14(7-9-15)11-18-16-19-12-20-21-16/h1-9,12,17H,10-11H2,(H2,18,19,20,21)

InChI Key

NSIDRSJPUIECJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3

Origin of Product

United States

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